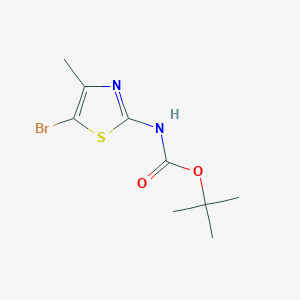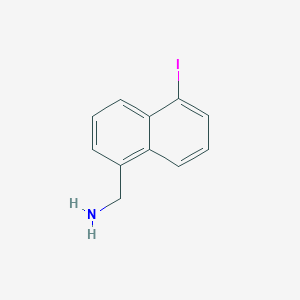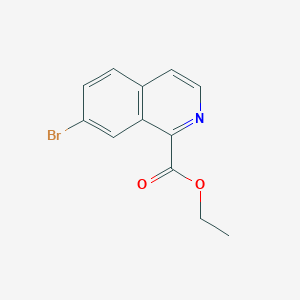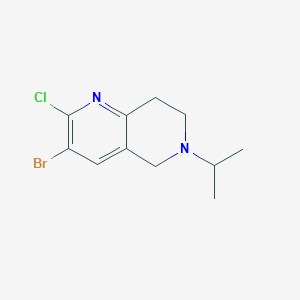
1-(1-Cyclohexyl-3-phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexyl-3-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cyclohexyl group and a phenylpropyl chain
Métodos De Preparación
The synthesis of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine typically involves the reaction of piperidine with 1-cyclohexyl-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(1-Cyclohexyl-3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperidines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in pharmacological studies, particularly for its analgesic and anesthetic properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine involves its interaction with the NMDA receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound inhibits the influx of calcium ions into the nerve cells, thereby modulating neurotransmitter release and reducing neuronal excitability. This action is responsible for its analgesic and anesthetic effects .
Comparación Con Compuestos Similares
1-(1-Cyclohexyl-3-phenylpropyl)piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar structure and mechanism of action, but this compound is considered to have a more favorable safety profile.
Ketamine: Another NMDA receptor antagonist, ketamine is widely used as an anesthetic and has a shorter duration of action compared to this compound.
Methoxetamine (MXE): This compound is a derivative of ketamine and shares similar pharmacological properties but differs in its chemical structure and potency.
Propiedades
Fórmula molecular |
C20H31N |
|---|---|
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
1-(1-cyclohexyl-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H31N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
Clave InChI |
JCMGSQQAUTYVES-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CCC2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)




![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)



